molecular formula C13H21N3O3 B15206865 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one

4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one

Cat. No.: B15206865
M. Wt: 267.32 g/mol
InChI Key: HKLCFVIKGGOOJL-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes an isoxazole ring, a piperazine moiety, and various alkyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazole: Lacks the 5(2H)-one moiety.

    3-Methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one: Lacks the isopropyl group.

    4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)oxazole: Contains an oxazole ring instead of an isoxazole ring.

Uniqueness

4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

3-methyl-2-(4-methylpiperazine-1-carbonyl)-4-propan-2-yl-1,2-oxazol-5-one

InChI

InChI=1S/C13H21N3O3/c1-9(2)11-10(3)16(19-12(11)17)13(18)15-7-5-14(4)6-8-15/h9H,5-8H2,1-4H3

InChI Key

HKLCFVIKGGOOJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1C(=O)N2CCN(CC2)C)C(C)C

Origin of Product

United States

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